molecular formula C12H10O2 B11909872 2-(Hydroxymethyl)naphthalene-1-carbaldehyde CAS No. 89005-07-2

2-(Hydroxymethyl)naphthalene-1-carbaldehyde

Katalognummer: B11909872
CAS-Nummer: 89005-07-2
Molekulargewicht: 186.21 g/mol
InChI-Schlüssel: KAJXXQJMBGSASA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Hydroxymethyl)naphthalene-1-carbaldehyde is an organic compound that belongs to the class of naphthaldehydes It is characterized by the presence of a hydroxymethyl group and a formyl group attached to a naphthalene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Hydroxymethyl)naphthalene-1-carbaldehyde can be achieved through several methods. One common approach involves the reaction of 2-hydroxybenzyl alcohol with propargyl bromide in the presence of a base such as potassium carbonate (K₂CO₃). This reaction is typically carried out in an aqueous micellar medium, which enhances the reaction rate and yield .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of micellar media and efficient catalysts can help in achieving higher yields and purity, making the process economically viable for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(Hydroxymethyl)naphthalene-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The formyl group can be reduced to form a hydroxymethyl group.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: 2-(Carboxymethyl)naphthalene-1-carbaldehyde.

    Reduction: 2-(Hydroxymethyl)naphthalene-1-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wirkmechanismus

The mechanism of action of 2-(Hydroxymethyl)naphthalene-1-carbaldehyde involves its interaction with various molecular targets and pathways. The hydroxymethyl and formyl groups play a crucial role in its reactivity and interactions with other molecules. The compound can form hydrogen bonds and participate in nucleophilic and electrophilic reactions, which are essential for its biological and chemical activities .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 2-(Hydroxymethyl)naphthalene-1-carbaldehyde is unique due to the presence of both hydroxymethyl and formyl groups on the naphthalene ring. This combination of functional groups provides distinct reactivity and versatility, making it valuable for various synthetic and research applications .

Eigenschaften

CAS-Nummer

89005-07-2

Molekularformel

C12H10O2

Molekulargewicht

186.21 g/mol

IUPAC-Name

2-(hydroxymethyl)naphthalene-1-carbaldehyde

InChI

InChI=1S/C12H10O2/c13-7-10-6-5-9-3-1-2-4-11(9)12(10)8-14/h1-6,8,13H,7H2

InChI-Schlüssel

KAJXXQJMBGSASA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=CC(=C2C=O)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.